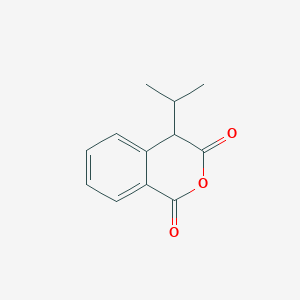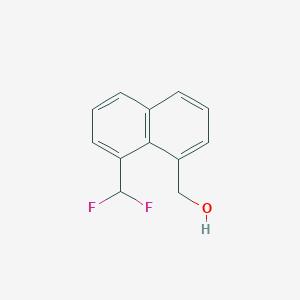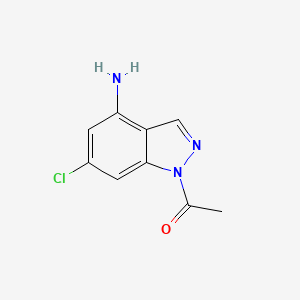![molecular formula C13H24N2 B11894170 3-Cyclobutyl-3,9-diazaspiro[5.5]undecane CAS No. 1001054-50-7](/img/structure/B11894170.png)
3-Cyclobutyl-3,9-diazaspiro[5.5]undecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclobutyl-3,9-diazaspiro[5.5]undecane is a spirocyclic compound characterized by a unique structure that includes a cyclobutyl group and a diazaspiro undecane framework.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclobutyl-3,9-diazaspiro[5.5]undecane typically involves the formation of the spirocyclic framework followed by the introduction of the cyclobutyl group. One common method involves the use of tert-butyl 9-benzyl-3,9-diazaspiro[5.5]undecane-3-carboxylate as a starting material. This compound is subjected to hydrogenation using wet Pd/C as a catalyst under an argon atmosphere at 40°C for 40 hours .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory-scale methods, with optimizations for larger-scale reactions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
3-Cyclobutyl-3,9-diazaspiro[5.5]undecane undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the spirocyclic framework or the cyclobutyl group.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for modifying the diazaspiro framework.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) is frequently employed.
Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups into the spirocyclic framework.
Applications De Recherche Scientifique
3-Cyclobutyl-3,9-diazaspiro[5.5]undecane has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex spirocyclic compounds.
Biology: The compound is studied for its interactions with biological receptors, particularly GABAAR.
Medicine: As a GABAAR antagonist, it has potential therapeutic applications in treating neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-Cyclobutyl-3,9-diazaspiro[5.5]undecane involves its interaction with GABAAR. The compound acts as a competitive antagonist, binding to the receptor and inhibiting its activity. This inhibition can modulate neurotransmission and has implications for neurological function and immune response .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,9-Diazaspiro[5.5]undecane: Lacks the cyclobutyl group but shares the spirocyclic framework.
1,3-Dioxane-1,3-dithiane spiranes: Similar spirocyclic structures with different heteroatoms.
Bis(1,3-oxathiane) spiranes: Contain sulfur and oxygen atoms in the spirocyclic framework.
Uniqueness
3-Cyclobutyl-3,9-diazaspiro[5.5]undecane is unique due to the presence of the cyclobutyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other spirocyclic compounds and contributes to its specific interactions with biological targets.
Propriétés
Numéro CAS |
1001054-50-7 |
|---|---|
Formule moléculaire |
C13H24N2 |
Poids moléculaire |
208.34 g/mol |
Nom IUPAC |
3-cyclobutyl-3,9-diazaspiro[5.5]undecane |
InChI |
InChI=1S/C13H24N2/c1-2-12(3-1)15-10-6-13(7-11-15)4-8-14-9-5-13/h12,14H,1-11H2 |
Clé InChI |
LROBDXNVZFCHGC-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)N2CCC3(CCNCC3)CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Ethyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B11894097.png)
![(1R,4S,5R)-1,8-Dimethyl-4-(prop-1-en-2-yl)spiro[4.5]dec-7-ene](/img/structure/B11894103.png)







![1,3,4-Trimethylfuro[3,4-C]quinoline](/img/structure/B11894152.png)
![2-[(4-Fluorophenyl)methyl]azepane](/img/structure/B11894158.png)
